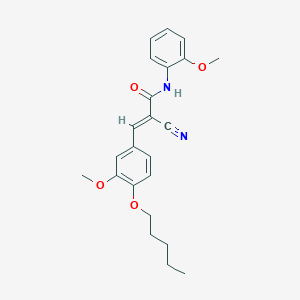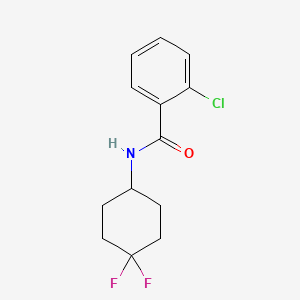
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide, also known as CPO, is a synthetic compound that belongs to the class of nitriles. CPO has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This leads to the death of cancer cells, as they are unable to produce the proteins necessary for their survival.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to have both biochemical and physiological effects. In addition to its anti-cancer properties, (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide in lab experiments is its high potency. (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is its potential toxicity. (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide. One area of interest is the development of new cancer therapies based on (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide. Researchers are also interested in exploring the potential applications of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide in the treatment of other diseases, such as inflammation and oxidative stress. Additionally, there is interest in developing new synthesis methods for (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide that are more efficient and cost-effective.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves the reaction of 3-methoxy-4-pentoxybenzaldehyde and 2-methoxybenzylamine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with malononitrile to yield (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide. The synthesis of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-8-13-29-21-12-11-17(15-22(21)28-3)14-18(16-24)23(26)25-19-9-6-7-10-20(19)27-2/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3,(H,25,26)/b18-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNOWTDCGWDGHZ-NBVRZTHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)
![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)







![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)
![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)